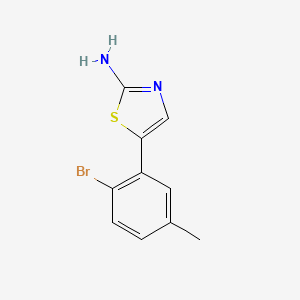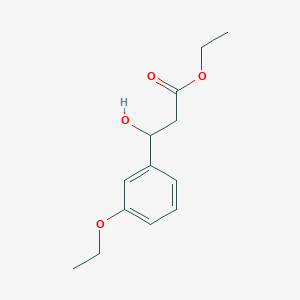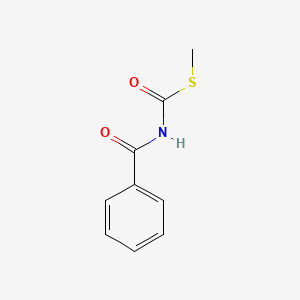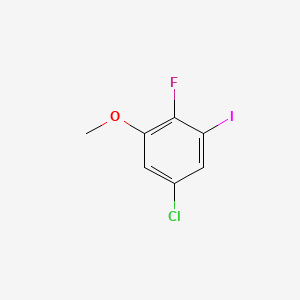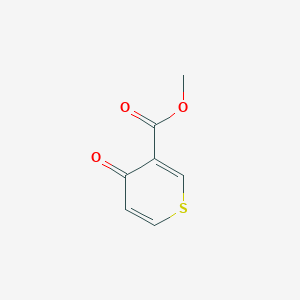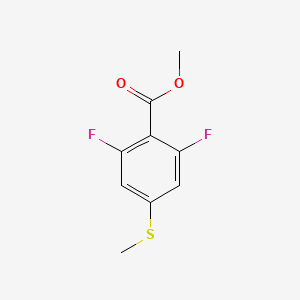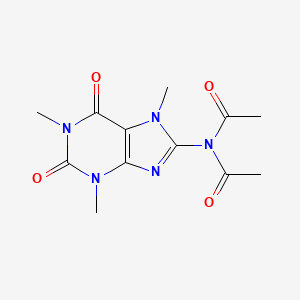
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide is a chemical compound with the molecular formula C13H15N5O3. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide typically involves the acetylation of 1,3,7-trimethylxanthine (caffeine) with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the 8-position of the purine ring. The reaction is usually performed in the presence of a catalyst, such as pyridine, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mécanisme D'action
The mechanism of action of N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound can interact with receptors on cell surfaces, modulating various signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxo-purin-8-yl)acetamide is similar to other xanthine derivatives, such as caffeine, theobromine, and theophylline. it is unique in its specific acetylation pattern, which imparts distinct chemical and biological properties. For example:
Caffeine: 1,3,7-trimethylxanthine, known for its stimulant effects.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant and diuretic effects.
Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases like asthma.
These compounds share a common xanthine scaffold but differ in their methylation and acetylation patterns, leading to variations in their pharmacological activities and applications .
Propriétés
Numéro CAS |
6278-77-9 |
|---|---|
Formule moléculaire |
C12H15N5O4 |
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
N-acetyl-N-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetamide |
InChI |
InChI=1S/C12H15N5O4/c1-6(18)17(7(2)19)11-13-9-8(14(11)3)10(20)16(5)12(21)15(9)4/h1-5H3 |
Clé InChI |
BIOUARHQIQNYBD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




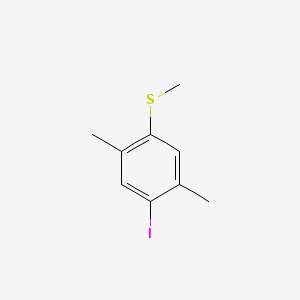
![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
